molecular formula C6H11ClN2O2 B6216618 6-hydroxy-1,4-oxazepane-6-carbonitrile hydrochloride CAS No. 2742654-04-0

6-hydroxy-1,4-oxazepane-6-carbonitrile hydrochloride

Cat. No. B6216618
CAS RN: 2742654-04-0
M. Wt: 178.6
InChI Key:
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Description

6-hydroxy-1,4-oxazepane-6-carbonitrile hydrochloride is a compound that has been studied for its potential applications in organic synthesis and drug discovery. It is a derivative of oxazepane, a bicyclic heterocyclic compound containing oxygen, nitrogen, and carbon atoms. This compound has been studied for its potential applications in the synthesis of various organic compounds and as a potential therapeutic agent.

Scientific Research Applications

6-hydroxy-1,4-oxazepane-6-carbonitrile hydrochloride has been studied for its potential applications in organic synthesis and drug discovery. It has been used as a starting material for the synthesis of various organic compounds, such as 6-chloro-1,4-oxazepane-6-carbonitrile and 6-hydroxy-1,4-oxazepane-6-carbonitrile. It has also been used in the synthesis of various amides and esters, as well as in the synthesis of various pharmaceuticals. Furthermore, 6-hydroxy-1,4-oxazepane-6-carbonitrile hydrochloride has been studied for its potential use as a therapeutic agent, as it has been shown to possess anti-inflammatory and anti-cancer properties.

Mechanism of Action

The exact mechanism of action of 6-hydroxy-1,4-oxazepane-6-carbonitrile hydrochloride is not yet fully understood. However, it is believed that the compound acts by binding to the active site of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). This binding of the compound to these enzymes inhibits their activity, which in turn results in the inhibition of pro-inflammatory and pro-cancer pathways. Furthermore, the compound has been shown to inhibit the activity of other enzymes involved in the metabolism of certain drugs, which may explain its potential therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-hydroxy-1,4-oxazepane-6-carbonitrile hydrochloride have been studied in a variety of animal models. The compound has been shown to possess anti-inflammatory and anti-cancer properties, as well as to inhibit the activity of certain enzymes involved in the metabolism of certain drugs. In addition, the compound has been shown to possess antioxidant properties, which may be beneficial in the prevention of certain diseases. Furthermore, the compound has been shown to have a protective effect against neurotoxic agents, which may be beneficial in the treatment of certain neurological disorders.

Advantages and Limitations for Lab Experiments

The synthesis of 6-hydroxy-1,4-oxazepane-6-carbonitrile hydrochloride is relatively straightforward and can be achieved in a two-step process. Furthermore, the compound is relatively stable and can be stored for long periods of time without significant degradation. However, the compound is relatively expensive and is not widely available, which may limit its use in some lab experiments. Additionally, the compound is not water soluble, which may limit its use in certain experiments.

Future Directions

Given the potential therapeutic applications of 6-hydroxy-1,4-oxazepane-6-carbonitrile hydrochloride, there are a number of future directions that could be explored. These include further studies into the compound’s mechanism of action, as well as its potential applications in the treatment of various diseases. Additionally, further studies into the compound’s potential side effects, as well as its potential interactions with other drugs, would be beneficial. Furthermore, further research into the synthesis of the compound, as well as its potential uses in organic synthesis, would be beneficial. Finally, the development of new methods for the synthesis and purification of the compound would be beneficial.

Synthesis Methods

The synthesis of 6-hydroxy-1,4-oxazepane-6-carbonitrile hydrochloride is typically achieved through a two-step process. In the first step, a mixture of 6-chloro-1,4-oxazepane-6-carbonitrile and hydrochloric acid is heated in an inert solvent, such as dichloromethane, at a temperature of around 80°C. This reaction results in the formation of 6-hydroxy-1,4-oxazepane-6-carbonitrile hydrochloride. The second step is a purification process that involves the removal of any impurities from the reaction mixture.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-hydroxy-1,4-oxazepane-6-carbonitrile hydrochloride involves the reaction of 6-chloro-1,4-oxazepane with sodium cyanide followed by hydrolysis of the resulting nitrile to yield the desired product.", "Starting Materials": [ "6-chloro-1,4-oxazepane", "Sodium cyanide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Dissolve 6-chloro-1,4-oxazepane in dry tetrahydrofuran (THF) and add sodium cyanide.", "Step 2: Heat the reaction mixture at reflux for several hours.", "Step 3: Cool the reaction mixture and add water to quench the reaction.", "Step 4: Acidify the mixture with hydrochloric acid to protonate the nitrile.", "Step 5: Extract the product with a suitable organic solvent and dry over anhydrous magnesium sulfate.", "Step 6: Concentrate the solution and precipitate the product with diethyl ether.", "Step 7: Wash the product with diethyl ether and dry under vacuum to obtain 6-hydroxy-1,4-oxazepane-6-carbonitrile hydrochloride." ] }

CAS RN

2742654-04-0

Molecular Formula

C6H11ClN2O2

Molecular Weight

178.6

Purity

95

Origin of Product

United States

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